molecular formula C7H8N4S B12934626 6-((Methylthio)methyl)-9H-purine CAS No. 3389-35-3

6-((Methylthio)methyl)-9H-purine

Katalognummer: B12934626
CAS-Nummer: 3389-35-3
Molekulargewicht: 180.23 g/mol
InChI-Schlüssel: KDIMKXRENDTLCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-((Methylthio)methyl)-9H-purine is a heterocyclic organic compound that belongs to the purine family It is characterized by the presence of a purine ring system substituted with a methylthio group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Methylthio)methyl)-9H-purine typically involves the introduction of a methylthio group to the purine ring. One common method is the reaction of 6-chloropurine with sodium methylthiolate in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

6-((Methylthio)methyl)-9H-purine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the purine ring can be achieved using reducing agents like sodium borohydride.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, sodium methylthiolate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Amino or thiol-substituted purines.

Wissenschaftliche Forschungsanwendungen

6-((Methylthio)methyl)-9H-purine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-((Methylthio)methyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby interfering with the enzyme’s function. Additionally, it may modulate signaling pathways by interacting with receptors or other cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Mercaptopurine: A well-known purine analog used in the treatment of leukemia.

    6-Thioguanine: Another purine analog with anticancer properties.

    6-Methylthiopurine: Similar structure but with different substituents.

Uniqueness

6-((Methylthio)methyl)-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

3389-35-3

Molekularformel

C7H8N4S

Molekulargewicht

180.23 g/mol

IUPAC-Name

6-(methylsulfanylmethyl)-7H-purine

InChI

InChI=1S/C7H8N4S/c1-12-2-5-6-7(10-3-8-5)11-4-9-6/h3-4H,2H2,1H3,(H,8,9,10,11)

InChI-Schlüssel

KDIMKXRENDTLCB-UHFFFAOYSA-N

Kanonische SMILES

CSCC1=C2C(=NC=N1)N=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.